

# A Comprehensive Technical Guide to Diacetoxyscirpenol-13C19: From Chemical Identity to Cellular Mechanisms

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## Compound of Interest

Compound Name: *Diacetoxyscirpenol-13C19*

Cat. No.: *B10854071*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Diacetoxyscirpenol (DAS), with a specific focus on its isotopically labeled form, **Diacetoxyscirpenol-13C19**. This document covers its chemical identity, supplier information, and detailed experimental protocols for studying its biological effects. Furthermore, it elucidates the key signaling pathways affected by this mycotoxin, offering valuable insights for researchers in toxicology, oncology, and immunology.

## Chemical Identity and Supplier Information

Diacetoxyscirpenol is a type A trichothecene mycotoxin produced by various species of *Fusarium* fungi. Its isotopically labeled counterpart, **Diacetoxyscirpenol-13C19**, is an essential tool for metabolic and pharmacokinetic studies, enabling precise tracking and quantification in complex biological matrices.

## CAS Number

The Chemical Abstracts Service (CAS) number for the unlabeled Diacetoxyscirpenol is well-established. However, for the 13C19 isotopically labeled version, there appears to be some ambiguity in publicly available information.

Compound	CAS Number	Notes
Diacetoxyscirpenol	2270-40-8	Consistently reported across multiple chemical databases and suppliers. <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a>
Diacetoxyscirpenol-13C19	559-70-6 or Not Assigned	One supplier, LGC Standards, has a product listing for "Diacetoxyscirpenol 13C19 25 µg/mL in Acetonitrile" with the CAS number 559-70-6 in a search result snippet. <a href="#">[5]</a> However, the detailed product information for a similar product from the same supplier, "Diacetoxyscirpenol (U-13C19)", refers to the unlabeled CAS number. Other suppliers of the 13C19-labeled compound do not consistently provide a specific CAS number for the labeled variant. Researchers are advised to confirm the CAS number with their chosen supplier.

## Supplier Information

A number of reputable suppliers offer Diacetoxyscirpenol and its isotopically labeled forms. The following table provides a non-exhaustive list of potential suppliers.

Supplier	Product(s) Offered	Website
LGC Standards	Diacetoxyscirpenol, Diacetoxyscirpenol (U-13C19)	--INVALID-LINK--
MedChemExpress	Diacetoxyscirpenol, Diacetoxyscirpenol-13C19	--INVALID-LINK--[6][7]
Cayman Chemical	diacetoxy Scirpenol-13C19	--INVALID-LINK--
Santa Cruz Biotechnology	Diacetoxyscirpenol-d6	--INVALID-LINK--[8]
LKT Laboratories, Inc.	Diacetoxyscirpenol	--INVALID-LINK--[3]
MedKoo Biosciences, Inc.	Diacetoxyscirpenol	--INVALID-LINK--[4]
HPC Standards GmbH	Diacetoxyscirpenol	--INVALID-LINK--[9]
Chiron AS (via ESSLAB)	Diacetoxyscirpenol	--INVALID-LINK--[10]
Creative Diagnostics	Diacetoxyscirpenol Antigens and Antibodies	--INVALID-LINK--[11][12]

## Experimental Protocols

This section provides detailed methodologies for key experiments utilized to investigate the biological effects of Diacetoxyscirpenol.

### Induction of Apoptosis in Jurkat T Cells

This protocol outlines the steps to induce and assess apoptosis in the human Jurkat T cell line following treatment with Diacetoxyscirpenol.

#### a. Cell Culture and Treatment:

- Culture Jurkat, Clone E6-1 (ATCC TIB-152), in a humidified incubator at 37°C with 5% CO<sub>2</sub>.
- Use RPMI 1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
- Maintain cell density between 1 x 10<sup>5</sup> and 1 x 10<sup>6</sup> cells/mL.

- Seed cells at a density of  $5 \times 10^5$  cells/mL in fresh medium 24 hours prior to treatment.
- Prepare a stock solution of Diacetoxyscirpenol in a suitable solvent (e.g., DMSO or ethanol) and dilute to the desired final concentrations in culture medium. Ensure the final solvent concentration does not exceed 0.1% (v/v) and include a solvent control in all experiments.
- Treat cells with varying concentrations of Diacetoxyscirpenol (e.g., 10, 50, 100, 200 ng/mL) for different time points (e.g., 24, 48, 72 hours).

b. Assessment of Apoptosis by Flow Cytometry (Annexin V/Propidium Iodide Staining):

- Harvest cells by centrifugation at  $300 \times g$  for 5 minutes.
- Wash the cell pellet twice with cold phosphate-buffered saline (PBS).
- Resuspend cells in 1X Annexin V binding buffer at a concentration of  $1 \times 10^6$  cells/mL.
- Add 5  $\mu$ L of FITC-conjugated Annexin V and 5  $\mu$ L of propidium iodide (PI) to 100  $\mu$ L of the cell suspension.
- Incubate the cells in the dark at room temperature for 15 minutes.
- Add 400  $\mu$ L of 1X Annexin V binding buffer to each sample.
- Analyze the samples by flow cytometry within 1 hour.
  - Interpretation:
    - Annexin V-negative, PI-negative: Live cells
    - Annexin V-positive, PI-negative: Early apoptotic cells
    - Annexin V-positive, PI-positive: Late apoptotic/necrotic cells
    - Annexin V-negative, PI-positive: Necrotic cells

c. Western Blot Analysis of Apoptosis-Related Proteins:

- Lyse treated and control cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
- Determine protein concentration using a BCA protein assay.
- Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer to a PVDF membrane.[\[13\]](#)
- Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.[\[13\]](#)
- Incubate the membrane with primary antibodies against key apoptotic proteins (e.g., Caspase-3, Cleaved Caspase-3, Caspase-8, Cleaved Caspase-8, Caspase-9, Cleaved Caspase-9, Bcl-2, Bax, PARP, Cleaved PARP) overnight at 4°C.
- Wash the membrane three times with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane again three times with TBST.
- Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

## Developmental Toxicity Study in Mice

This protocol provides a general framework for assessing the developmental toxicity of Diacetoxyscirpenol in a rodent model, based on established guidelines.[\[14\]](#)[\[15\]](#)

### a. Animals and Dosing:

- Use time-mated pregnant female mice (e.g., CD-1 or C57BL/6 strain).
- House animals individually in a controlled environment with a 12-hour light/dark cycle and access to food and water ad libitum.
- Prepare Diacetoxyscirpenol in a suitable vehicle (e.g., corn oil or 0.9% saline).
- Administer Diacetoxyscirpenol or vehicle control to pregnant dams via oral gavage or intraperitoneal injection during the period of major organogenesis (gestation days 6-15).

- Include at least three dose levels and a concurrent control group. Dose selection should be based on preliminary range-finding studies to establish a maximum tolerated dose (MTD).

b. Observations and Endpoints:

- Monitor maternal body weight, food and water consumption, and clinical signs of toxicity daily.
- On gestation day 18, euthanize the dams and perform a caesarean section.
- Record the number of corpora lutea, implantations, resorptions, and live and dead fetuses.
- Examine each fetus for external malformations.
- Weigh and determine the sex of each fetus.
- Process approximately half of the fetuses from each litter for visceral examination and the other half for skeletal examination (e.g., using Alizarin red S and Alcian blue staining).

## Emesis (Vomiting) Study in Mink

The mink is a sensitive animal model for studying emesis.<sup>[16][17][18][19]</sup> This protocol outlines a procedure to evaluate the emetic potential of Diacetoxyscirpenol.

a. Animals and Acclimation:

- Use adult male minks.
- Acclimate the animals to the experimental conditions for at least one week prior to the study.
- House animals individually with free access to food and water, except during the fasting period before dosing.

b. Experimental Procedure:

- Fast the minks for 12-24 hours prior to dosing, with continued access to water.
- Administer Diacetoxyscirpenol or vehicle control via oral gavage or intraperitoneal injection.

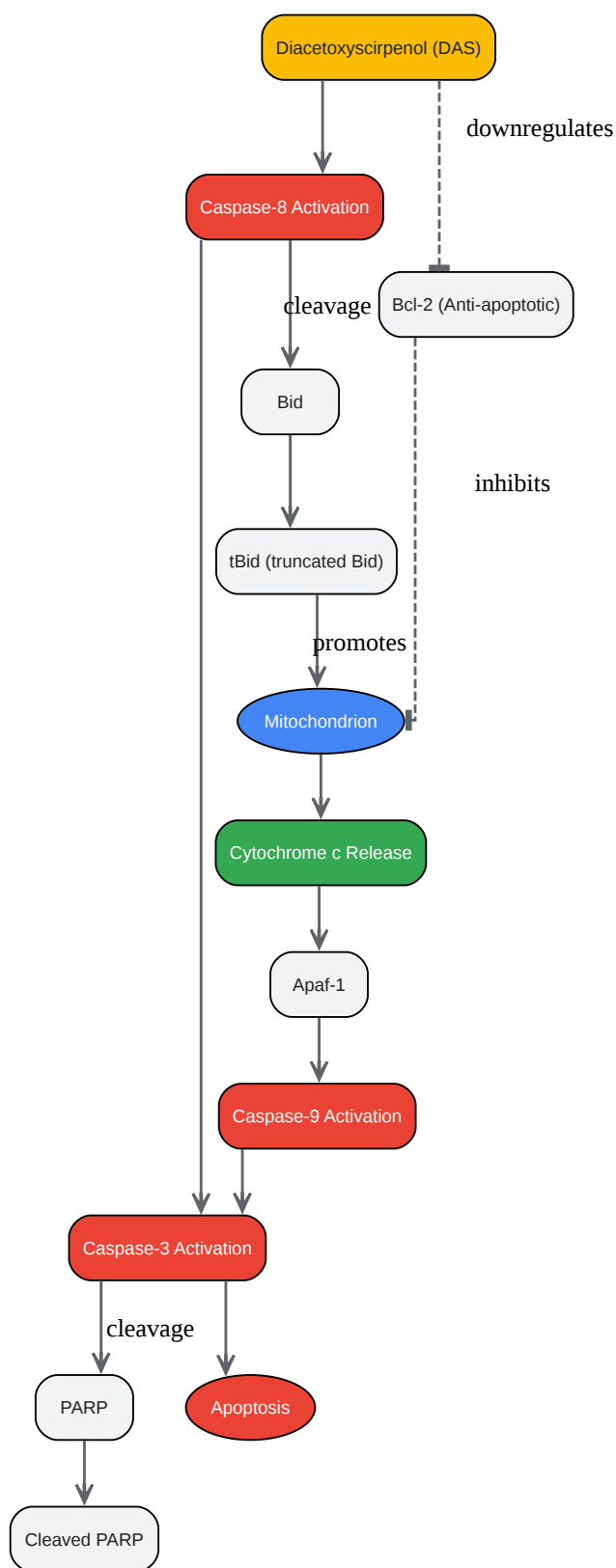
- Observe the animals continuously for a defined period (e.g., 4-6 hours) for the incidence of retching and vomiting.
- Record the latency to the first emetic episode and the total number of emetic events for each animal.
- A positive control emetogen (e.g., cisplatin or apomorphine) can be included to validate the model.[\[16\]](#)[\[17\]](#)[\[18\]](#)[\[19\]](#)

## Signaling Pathways and Mechanisms of Action

Diacetoxyscirpenol exerts its toxicity through multiple mechanisms, primarily by inhibiting protein synthesis and inducing apoptosis.

### Apoptosis Signaling Pathway

Diacetoxyscirpenol is known to induce apoptosis in various cell types, particularly in immune cells like T-lymphocytes. The signaling cascade involves both extrinsic and intrinsic pathways, converging on the activation of caspases.



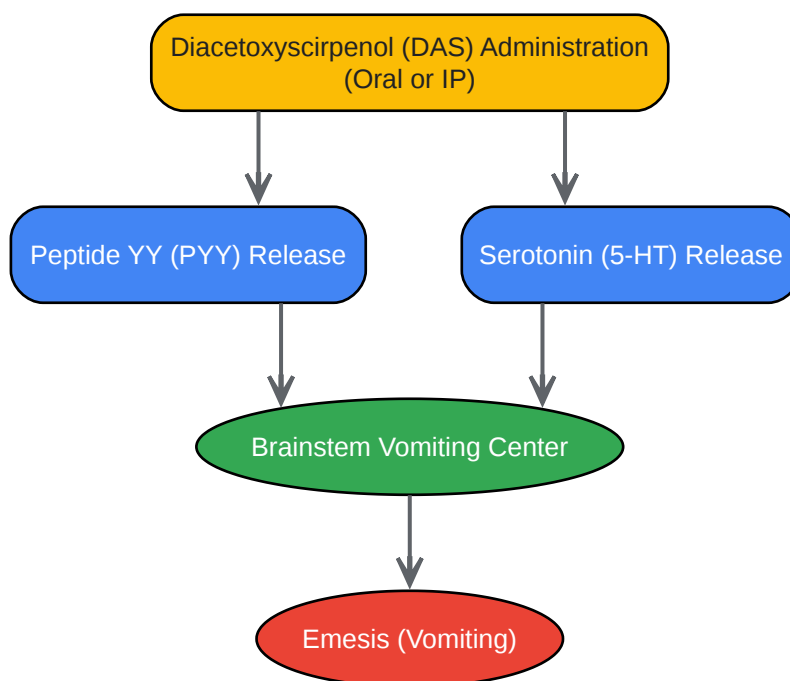
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Caption: Diacetoxyiscirpenol-induced apoptosis signaling pathway.



## Emesis Induction Workflow

In the mink model, Diacetoxyscirpenol-induced emesis has been linked to the release of specific signaling molecules.



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Caption: Workflow of Diacetoxyscirpenol-induced emesis in the mink model.

This technical guide serves as a foundational resource for researchers investigating **Diacetoxyscirpenol-13C19**. The provided information on its chemical properties, commercial availability, and detailed experimental protocols, combined with an understanding of its molecular mechanisms of action, will facilitate further exploration into the toxicological and pharmacological significance of this mycotoxin.

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